molecular formula C9H15NO2 B3351631 Methyl quinuclidine-3-carboxylate CAS No. 38206-86-9

Methyl quinuclidine-3-carboxylate

Cat. No.: B3351631
CAS No.: 38206-86-9
M. Wt: 169.22 g/mol
InChI Key: RSOWDTALVBLZPE-UHFFFAOYSA-N
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Description

Methyl quinuclidine-3-carboxylate is an organic compound with the molecular formula C9H15NO2. It is a derivative of quinuclidine, a bicyclic amine, and features a carboxylate ester functional group. This compound is notable for its applications in organic synthesis and as an intermediate in the production of various chemicals and pharmaceuticals .

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl quinuclidine-3-carboxylate can be synthesized through several methods. One common approach involves the esterification of quinuclidine-3-carboxylic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions to ensure complete conversion.

Industrial Production Methods: In industrial settings, the synthesis of this compound often involves continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as controlled temperature and pressure, ensures high purity and consistent quality of the final product .

Chemical Reactions Analysis

Types of Reactions: Methyl quinuclidine-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form quinuclidine-3-carboxylic acid.

    Reduction: Reduction reactions can convert it to quinuclidine derivatives with different functional groups.

    Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products:

Scientific Research Applications

Organic Synthesis

MQC is widely used as a building block in the synthesis of pharmaceuticals and agrochemicals. Its ester functional group allows for various modifications, leading to compounds with enhanced biological activity or specificity for certain targets.

Application AreaDescription
Drug DiscoveryUsed to synthesize new pharmacologically active compounds.
AgrochemicalsServes as an intermediate in the production of pesticides and herbicides.
Specialty ChemicalsUtilized in the development of dyes and other industrial chemicals.

Biological Studies

MQC is investigated for its interactions with biological systems, particularly its role as a ligand in receptor binding studies.

Target Interactions:

  • MQC derivatives have shown potential in modulating neurotransmitter systems, which could lead to therapeutic applications in pain management and gastrointestinal disorders.

Case Study: Neuropharmacological Effects
A study demonstrated that certain quinuclidine derivatives exhibited increased binding affinity to neurotransmitter receptors, suggesting their potential use in treating central nervous system diseases.

Medicinal Chemistry

Research indicates that MQC derivatives can act as antagonists for substance P, a neuropeptide involved in pain perception.

Pharmacological Applications:

  • Antimicrobial Activity: Derivatives have shown effectiveness against both Gram-positive and Gram-negative bacterial strains.
  • Anticancer Properties: Some MQC derivatives are being explored for their ability to modulate metabolic pathways relevant to cancer treatment.

Mechanism of Action

The mechanism by which methyl quinuclidine-3-carboxylate exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The ester group can undergo hydrolysis, releasing quinuclidine-3-carboxylic acid, which may further participate in metabolic processes .

Comparison with Similar Compounds

    Quinuclidine-3-carboxylic acid: The parent acid form of methyl quinuclidine-3-carboxylate.

    Ethyl quinuclidine-3-carboxylate: An ester derivative with an ethyl group instead of a methyl group.

    Quinuclidine: The core bicyclic amine structure without the carboxylate ester group.

Uniqueness: this compound is unique due to its specific ester functional group, which imparts distinct reactivity and solubility properties. This makes it particularly useful in synthetic applications where precise control over reaction conditions and product formation is required .

Biological Activity

Methyl quinuclidine-3-carboxylate (MQC) is a bicyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities and applications as an intermediate in the synthesis of various pharmacologically relevant compounds. This article explores the biological activity of MQC, including its mechanisms of action, therapeutic implications, and relevant research findings.

  • Molecular Formula : C₉H₁₅NO₂
  • Molecular Weight : 169.23 g/mol
  • CAS Number : 54954-73-3

MQC is characterized by its quinuclidine backbone, which is known for its presence in several bioactive compounds. The compound can be synthesized through various methods, highlighting its accessibility for research and industrial applications.

Target Interactions

MQC primarily functions as a precursor in the synthesis of other biologically active compounds. While it does not exhibit direct biological activity itself, it can influence various biochemical pathways when transformed into more complex derivatives. Notably, quinuclidine derivatives have been studied for their interactions with neurotransmitter systems and their potential modulation of receptor activity.

Biochemical Pathways

The compound's role in biochemical reactions is largely dependent on the final products synthesized from it. For instance, derivatives of MQC have shown promise in targeting receptors involved in neurological pathways, which could lead to therapeutic applications in treating conditions such as pain and gastrointestinal disorders .

Pharmacological Applications

Research indicates that derivatives of MQC can act as antagonists for substance P, a neuropeptide involved in pain perception and inflammation. This property suggests potential applications in treating gastrointestinal disorders and central nervous system diseases .

Additionally, studies have highlighted the antimicrobial properties of quinuclidine derivatives, indicating their effectiveness against both Gram-positive and Gram-negative bacterial strains. This makes them valuable candidates for developing new antimicrobial agents .

Case Studies and Experimental Data

Several studies have investigated the biological activity of MQC and its derivatives:

  • Antimicrobial Activity : A recent study evaluated a series of quinuclidine-based surfactants that exhibited significant antimicrobial activity against clinically relevant bacterial strains. The structure-property relationship analysis revealed that modifications in the quinuclidine framework enhanced their efficacy .
  • Neuropharmacological Effects : Research exploring the interaction of quinuclidine derivatives with neurotransmitter receptors demonstrated that specific modifications could lead to increased binding affinity and potency, particularly in relation to pain modulation.
  • Synthesis of Bioactive Compounds : The synthesis of MQC has been linked to the development of various bioactive molecules, including those with anticancer properties. Derivatives have shown potential in modulating metabolic pathways relevant to hyperproliferative diseases .

Data Table: Summary of Biological Activities

Activity Description References
AntimicrobialEffective against Gram-positive and Gram-negative bacteria
Substance P AntagonismPotential use in treating gastrointestinal disorders
Neurotransmitter ModulationInfluences receptor activity related to pain perception
Anticancer PropertiesModulates pathways associated with hyperproliferative diseases

Q & A

Basic Research Questions

Q. What experimental methodologies are recommended for synthesizing methyl quinuclidine-3-carboxylate with high purity?

  • Methodological Answer : Synthesis should follow established protocols for heterocyclic compounds, emphasizing controlled reaction conditions (e.g., temperature, solvent polarity, and catalyst selection). Purification via column chromatography with gradient elution (e.g., hexane/ethyl acetate) is critical to isolate the compound. Characterization should include 1H^1H- and 13C^{13}C-NMR spectroscopy to confirm structural integrity, complemented by high-resolution mass spectrometry (HRMS) for molecular weight validation. Safety protocols for handling reactive intermediates (e.g., methylating agents) must align with guidelines for hazardous chemical handling .

Q. How can crystallographic techniques resolve uncertainties in the molecular structure of this compound?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) using programs like SHELXL (for refinement) and ORTEP-3 (for visualization) provides definitive bond lengths, angles, and torsion angles . For accurate results:

  • Grow high-quality crystals via slow evaporation in non-polar solvents.
  • Apply the Cremer-Pople puckering parameters to quantify ring conformation deviations, particularly for the quinuclidine ring .
  • Validate against density functional theory (DFT) calculations to address discrepancies between experimental and computational data.

Q. What analytical methods are optimal for quantifying this compound in complex mixtures?

  • Methodological Answer : Use reverse-phase HPLC with UV detection (λ = 210–230 nm) or LC-MS/MS for enhanced specificity. Calibrate with a standard curve of the pure compound. For trace analysis, employ solid-phase extraction (SPE) to pre-concentrate samples. Statistical validation (e.g., %RSD < 2%) ensures reproducibility .

Advanced Research Questions

Q. How can conformational flexibility in the quinuclidine ring influence the compound’s reactivity or biological activity?

  • Methodological Answer : Perform molecular dynamics (MD) simulations to model ring puckering dynamics. Compare with crystallographic data to identify dominant conformers. Use Cremer-Pople coordinates to quantify puckering amplitude (QQ) and phase angle (θθ), correlating these with steric or electronic effects . Experimental validation via temperature-dependent NMR can detect conformational equilibria. For biological studies, assess activity across conformers using structure-activity relationship (SAR) models.

Q. What strategies resolve contradictions between computational predictions and experimental data for this compound?

  • Methodological Answer :

  • Step 1 : Re-examine computational parameters (e.g., solvent model, basis set) to ensure alignment with experimental conditions.
  • Step 2 : Cross-validate using multiple methods (e.g., DFT, MP2, or machine learning-based predictions).
  • Step 3 : Apply Bayesian statistical analysis to quantify uncertainty in both computational and experimental datasets .
  • Step 4 : Publish conflicting data transparently, highlighting methodological limitations and proposing hypotheses for divergence .

Q. How can mixed-methods research designs enhance understanding of this compound’s physicochemical properties?

  • Methodological Answer : Combine quantitative techniques (e.g., thermodynamic solubility assays) with qualitative approaches (e.g., expert interviews on synthesis challenges). Example design:

  • Quantitative : Measure logP and pKa via potentiometric titration.
  • Qualitative : Conduct semi-structured interviews with synthetic chemists to identify unanticipated experimental barriers.
  • Integration : Use triangulation to reconcile discrepancies, supported by thematic analysis of qualitative data .

Q. Methodological Tables

Table 1 : Key Software Tools for Structural Analysis

SoftwareApplicationReference
SHELXLCrystal structure refinement
ORTEP-3Molecular visualization
Cremer-PopleRing puckering parameter calculation

Table 2 : Statistical Criteria for Analytical Validation

ParameterAcceptable ThresholdMethod
Linearity (R2R^2)≥0.999HPLC calibration
Precision (%RSD)<2%Intra-day replicates
LOD/LOQSignal-to-noise ≥3/10LC-MS/MS

Properties

IUPAC Name

methyl 1-azabicyclo[2.2.2]octane-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO2/c1-12-9(11)8-6-10-4-2-7(8)3-5-10/h7-8H,2-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSOWDTALVBLZPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CN2CCC1CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60371728, DTXSID70902643
Record name METHYL QUINUCLIDINE-3-CARBOXYLATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60371728
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name NoName_3182
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70902643
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38206-86-9
Record name Methyl 3-quinuclidinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=38206-86-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name METHYL QUINUCLIDINE-3-CARBOXYLATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60371728
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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